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Compound of Interest

Compound Name:
Methyl L-ornithine

monohydrochloride

CAS No.: 60080-69-5

Cat. No.: B8770039

Get Quote

In the landscape of secondary metabolism, the structural diversification of amino acids is a

primary driver of chemical defense and microbial competition. Methyl-L-ornithine—specifically

its naturally occurring isomer, δ -N-methyl-L-ornithine (also known as N5 -methyl-L-ornithine)—

is a critical non-proteinogenic α -amino acid. Unlike its synthetic counterpart α -methylornithine

(a known inhibitor of ornithine decarboxylase), δ -N-methyl-L-ornithine is biosynthesized

endogenously across highly divergent kingdoms of life.

As a Senior Application Scientist navigating natural product discovery, understanding the

natural occurrence of this molecule is paramount. In plants, it acts as a dedicated metabolic

funnel, bypassing standard polyamine networks to synthesize potent neuroactive alkaloids. In

the human microbiome, it has recently been identified as a highly unusual structural motif in

ribosomally synthesized and post-translationally modified peptides (RiPPs) known as

enteropeptins. This guide dissects the natural sources, enzymatic machinery, and analytical

workflows required to isolate and characterize this unique molecule.
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The natural occurrence of δ -N-methyl-L-ornithine spans both the plant kingdom and the

human microbiome, serving distinct evolutionary purposes in each environment.

Plant Secondary Metabolism: The Alkaloid Precursor
In plants, δ -N-methyl-L-ornithine is a foundational intermediate in the biosynthesis of 1 [1]. It

was first definitively identified as a natural plant constituent in Atropa belladonna (deadly

nightshade), where isotopic labeling experiments demonstrated its endogenous formation and

subsequent incorporation into anticholinergic drugs like2 [2].

Similarly, in Nicotiana tabacum (tobacco) and Erythroxylum coca, this amino acid is efficiently

incorporated into the pyrrolidine rings of 3 [3]. The evolutionary causality here is elegant: by

methylating ornithine at the δ -nitrogen early in the pathway, the plant commits the nitrogen

atom exclusively to alkaloid biosynthesis, preventing it from being siphoned off into primary

polyamine metabolism (e.g., putrescine or spermidine).

Microbial Natural Products: The Enteropeptin Motif
In 2022, a groundbreaking discovery revealed that δ -N-methyl-L-ornithine is not restricted to

free-floating plant metabolites. It exists as a post-translationally modified residue in 4 [4], a

class of sactipeptides produced by the human gut bacterium Enterococcus cecorum.

In these RiPPs, the N-methylated ornithine residue is essential for the peptide's structural

integrity. It participates in the formation of a highly unusual thiomorpholine ring cross-linked with

a neighboring cysteine. This modification transforms a biologically inert precursor peptide into a

potent bacteriostatic agent, suggesting a role in5 [5] within the gut microbiome.

Biosynthetic Pathways and Mechanistic
Enzymology
The enzymatic logic used to generate methyl-L-ornithine differs drastically between plants and

microbes.

The Microbial Radical SAM Pathway
In E. cecorum, the biosynthesis of enteropeptins involves a dedicated gene cluster (the kgr

cluster). The ribosome synthesizes a precursor peptide containing a canonical arginine residue.
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An Mn²⁺-dependent arginase (KgrA) first deguanidinates this arginine to ornithine.

Subsequently, KgrB—a founding member of a novel superfamily of 6 [6]—installs the methyl

group onto the δ -amino position.
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Biosynthetic pathway of enteropeptins featuring radical SAM-mediated N-methylation.

The Plant Tropane Alkaloid Pathway
In Solanaceae, free L-ornithine is methylated to δ -N-methyl-L-ornithine. This intermediate

undergoes rapid decarboxylation and oxidative deamination to yield 7 [7]. This aldehyde exists

in a spontaneous equilibrium with the N-methylpyrrolinium cation, which is the universal bicyclic

building block for tropane, hygrine, and coca alkaloids.
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Plant biosynthetic route from L-ornithine to tropane alkaloids via N-methylpyrrolinium.

Quantitative Data Summary
The following table summarizes the biological distribution, specific isomers, and enzymatic

drivers of natural methylornithine variants.
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Biological
Source

Organism
Example

Isomer
Identified

Biosynthetic
Role

Key Enzyme(s)

Plant

(Solanaceae)

Atropa

belladonna

δ -N-methyl-L-

ornithine

Precursor to

tropane alkaloids

(hyoscyamine)

Putrescine N-

methyltransferas

e (analogous

activity)

Plant

(Erythroxylaceae

)

Erythroxylum

coca

δ -N-methyl-L-

ornithine

Precursor to

coca alkaloids

(cocaine)

Uncharacterized

methyltransferas

es

Microbial (Gut

Flora)

Enterococcus

cecorum

δ -N-methyl-L-

ornithine

Structural

residue in

Enteropeptins

(RiPPs)

KgrA (Arginase),

KgrB (Radical

SAM MTase)

Microbial

(Archaea)

Methanosarcina

barkeri

(3R)-3-methyl-D-

ornithine*

Biosynthesis of

Pyrrolysine

(22nd amino

acid)

PylB (Lysine

mutase)

*Note: While the prompt focuses on methyl-L-ornithine, the 3-methyl-D-ornithine isomer is

included here to provide a complete picture of ornithine methylation in nature.

Experimental Protocols for Isolation and
Characterization
To ensure scientific integrity, any claim of novel methyl-L-ornithine occurrence must be

rigorously validated. Below are two field-proven, self-validating methodologies for

characterizing this molecule in both microbial and plant matrices.

Protocol 1: Isotope-Guided Biosynthetic Tracing of
Microbial N-Methylornithine (In Vitro)
Because radical SAM enzymes are highly sensitive to oxygen, this protocol must be executed

inside an anaerobic chamber. The causality of this assay relies on the use of deuterated SAM (
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d3​-SAM) to create a predictable mass shift, establishing a self-validating proof of enzymatic

methylation.

Step-by-Step Methodology:

Enzyme Preparation: Purify recombinant KgrB (the methyltransferase) and KgrA (the

arginase) under strictly anaerobic conditions (<5 ppm O2​). Reconstitute the [4Fe-4S] cluster

of KgrB by incubating with 50 molar equivalents of ferrous ammonium sulfate and sodium

sulfide for 4 hours at 4°C.

Substrate Incubation: In a 100 µL reaction volume, combine 50 mM Tris-HCl (pH 7.5), 100

mM KCl, 2 mM sodium dithionite (as a reducing agent), 100 µM of the precursor peptide, and

5 µM of KgrA. Incubate for 1 hour at 25°C to allow complete deguanidination of Arginine to

Ornithine.

Isotope Labeling: Split the reaction into two 50 µL aliquots. To Aliquot A (Control), add 1 mM

standard SAM. To Aliquot B (Test), add 1 mM d3​-SAM.

Methylation Reaction: Add 10 µM reconstituted KgrB to both aliquots. Incubate at 25°C for 3

hours.

Quenching and LC-MS/MS Analysis: Quench the reactions by adding 1% formic acid.

Centrifuge at 14,000 x g to pellet proteins. Analyze the supernatant via HPLC-QTOF-MS.

Validation: The successful installation of δ -N-methyl-L-ornithine is validated by observing a

+14 Da shift in Aliquot A (relative to the ornithine precursor) and a +17 Da shift (+3 Da

relative to Aliquot A) in Aliquot B. MS/MS fragmentation must localize the +3 Da mass shift

specifically to the ornithine side chain.

Protocol 2: Extraction and Derivatization of Free δ -N-
Methyl-L-Ornithine from Plant Tissues
Free non-proteinogenic amino acids in plants are highly polar and lack strong chromophores.

This protocol utilizes FMOC (Fluorenylmethyloxycarbonyl chloride) derivatization to enable

high-sensitivity fluorescence and MS detection.

Step-by-Step Methodology:
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Tissue Disruption: Lyophilize 500 mg of young Atropa belladonna leaves. Pulverize to a fine

powder using a bead beater.

Acidic Extraction: Suspend the powder in 5 mL of 0.1 M HCl. Sonicate for 15 minutes at

room temperature to disrupt cell walls and solubilize basic amino acids. Centrifuge at 10,000

x g for 10 minutes.

Solid-Phase Extraction (SPE) Cleanup: Pass the supernatant through a strong cation-

exchange (SCX) SPE cartridge pre-conditioned with 0.1 M HCl. Wash with 5 mL of methanol

to remove neutral and acidic metabolites. Elute the basic amino acids (including δ -N-methyl-

L-ornithine) using 5 mL of 5% ammonium hydroxide in methanol.

Lyophilization: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

FMOC Derivatization: Reconstitute the dried extract in 100 µL of borate buffer (0.4 M, pH

10.4). Add 100 µL of FMOC-Cl (10 mM in acetonitrile). Vortex and incubate at room

temperature for 10 minutes.

Quenching: Quench the unreacted FMOC-Cl by adding 50 µL of 1-adamantanamine (100

mM in water/acetonitrile).

LC-MS/MS Validation: Inject 5 µL onto a C18 reverse-phase column. Validate the presence

of δ -N-methyl-L-ornithine by co-eluting the sample with a synthetic, FMOC-derivatized δ -N-

methyl-L-ornithine standard. The retention time and exact mass of the parent ion must match

the standard identically.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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